molecular formula C15H14O5 B1607958 [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 325737-63-1

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Cat. No. B1607958
M. Wt: 274.27 g/mol
InChI Key: VSLUULHUGBODEF-UHFFFAOYSA-N
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Description

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (6-O-TBA) is a naturally occurring compound found in various plants, fruits, and vegetables. It is a derivative of benzoic acid and is classified as a phenolic acid. 6-O-TBA has recently gained attention due to its potential applications in scientific research and its potential health benefits.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure was analyzed, revealing a nearly planar fused-ring system and specific hydrogen bonding patterns. This analysis is crucial for understanding its physical and chemical properties (Swamy et al., 2015).

Fluorescence Properties

Research on similar benzo[c]coumarin carboxylic acids has shown significant fluorescence properties in both ethanol solution and solid state. This characteristic suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors (Shi et al., 2017).

Potential in Alzheimer's Disease Treatment

Derivatives of 6H-benzo[c]chromen-6-one, closely related to the queried compound, have been evaluated as potential inhibitors of enzymes relevant to Alzheimer's Disease. These studies are significant in the search for new therapeutic agents for cognitive disorders (Gulcan et al., 2014).

Development of Antibacterial Agents

Compounds based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid, structurally similar to the queried compound, have been synthesized and are under investigation for their potential antibacterial activities. This research is crucial for developing new antibiotics and combating drug-resistant bacteria (Čačić et al., 2009).

Interaction with Metal Ions

The compound's derivatives exhibit interactions with metal ions, altering their fluorescence and absorption properties. This interaction suggests potential applications in sensing and detecting various metal ions, which is important in environmental monitoring and analytical chemistry (Nikolaeva et al., 2020).

Synthesis of Novel Compounds

The compound serves as a building block for the synthesis of novel chemical entities with potential pharmacological applications. This includes the synthesis of various coumarin derivatives, which could have applications in drug development (Madhura et al., 2014).

Antineoplastic Activity

Similar compounds have been synthesized and evaluated for their antineoplastic activities, suggesting potential applications in cancer therapy. The development of new antitumor agents is a crucial area of pharmaceutical research (Gašparová et al., 2013).

Central Nervous System Effects

Certain derivatives of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one have been evaluated for their effects on the central and peripheral nervous systems. This research contributes to the understanding of the neurological effects of such compounds and their potential therapeutic applications (Garazd et al., 2002).

Antimicrobial Activity

Derivatives of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid have been synthesized and evaluated for their antimicrobial activities. This is important for the development of new antimicrobial agents (Čačić et al., 2006).

Antioxidant Activity

New coumarin derivatives have been synthesized and their antioxidant activities studied. Understanding the antioxidant properties of these compounds is important for their potential use in disease prevention and treatment (Kadhum et al., 2011).

Synthesis of Novel Pyranochromene Derivatives

The compound has been used in the synthesis of new pyranochromene derivatives, adding to the diversity of chemical entities available for various applications in medicinal chemistry and materials science (Mahdavinia & Peikarporsan, 2013).

Steroid Sulfatase Inhibition

Bicoumarin thiophosphate derivatives, based on frameworks similar to the queried compound, have been synthesized and evaluated as steroid sulfatase inhibitors. This research is significant in the context of hormone-dependent diseases (Demkowicz et al., 2015).

properties

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h5-7H,1-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLUULHUGBODEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366372
Record name [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

CAS RN

325737-63-1
Record name [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Saxena, M Sharma, N Sharma… - Journal of …, 2019 - search.proquest.com
[...] an online tool named PreADMET was introduced to give a quick response for the prediction of drug.[...] 10 nanosecond MD run was applied with a leap-frog integrator of a step size …
Number of citations: 0 search.proquest.com

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